8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with intriguing properties in the fields of chemistry, biology, medicine, and industry. This compound is part of the purine class, known for their role in various biological processes, and it exhibits unique structural features that make it a subject of scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step chemical processes. Key steps often include nucleophilic substitution reactions, condensation reactions, and selective functional group transformations. Specific conditions such as reaction temperature, solvents, and catalysts play crucial roles in the efficiency and yield of the synthesis.
Industrial Production Methods: : Industrial-scale production of this compound may utilize continuous flow synthesis techniques to ensure consistent quality and efficiency. Scale-up procedures often focus on optimizing reaction conditions and minimizing by-products to achieve high purity levels suitable for commercial applications.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the hydroxyl and amino functional groups.
Reduction: : Reduction reactions may involve the purine ring or the functional groups attached to it.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its aromatic and aliphatic moieties.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents like dimethyl sulfoxide (DMSO).
Major Products: : The products of these reactions vary depending on the reagents and conditions used, often leading to the formation of derivatives with enhanced or modified biological and chemical properties.
Scientific Research Applications
8-(Benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione finds applications in several scientific domains:
Chemistry: : Used as a model compound to study reaction mechanisms and the effects of various substituents on purine derivatives.
Biology: : Investigated for its potential role in modulating biochemical pathways and its effects on cellular processes.
Medicine: : Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: : Utilized in the development of novel materials, pharmaceuticals, and as a catalyst in specific chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes, receptors, and nucleic acids. Its mechanism involves binding to these targets, altering their activity, and influencing downstream biochemical pathways. The presence of functional groups such as the benzylamino and chlorophenoxy moieties plays a significant role in its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other purine derivatives, 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique structural features and functional groups. Similar compounds include:
8-benzylamino-1,3-dimethylxanthine
7-(4-chlorophenoxy)-1,3-dimethylxanthine
These compounds share the purine core but differ in their substituents, which influence their chemical properties and biological activities. The presence of the 3-(4-chlorophenoxy)-2-hydroxypropyl group in our compound of interest provides distinct advantages in terms of stability, solubility, and target specificity.
That should give you a comprehensive insight into this fascinating compound.
Properties
IUPAC Name |
8-(benzylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O4/c1-27-20-19(21(31)28(2)23(27)32)29(22(26-20)25-12-15-6-4-3-5-7-15)13-17(30)14-33-18-10-8-16(24)9-11-18/h3-11,17,30H,12-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQUYHCCVTVAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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